molecular formula C11H16ClNO3 B2829358 Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride CAS No. 1258640-66-2

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride

Cat. No.: B2829358
CAS No.: 1258640-66-2
M. Wt: 245.7
InChI Key: VAZSZUCRULLPCY-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of phenylalanine, an essential amino acid, and is known for its unique chemical properties and versatility in various reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenylalanine or its derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving protection, alkylation, and hydrolysis steps.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques like continuous flow chemistry.

Types of Reactions:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

  • Reduction: The amino group can be reduced to form a secondary amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles like halides under acidic or basic conditions.

Major Products Formed:

  • Quinones: Resulting from the oxidation of the phenyl ring.

  • Secondary Amines: Resulting from the reduction of the amino group.

  • Substituted Derivatives: Resulting from substitution reactions.

Mechanism of Action

Target of Action

It is identified as a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to phenylalanine. Phenylalanine is an essential amino acid involved in the synthesis of proteins and other bioactive molecules.

Mode of Action

As a phenylalanine derivative , it may be involved in protein synthesis and other biochemical processes

Biochemical Pathways

Given its structural similarity to phenylalanine , it may be involved in the same pathways, such as protein synthesis and the production of other bioactive molecules.

Result of Action

As a derivative of phenylalanine , it may have similar effects, such as participating in protein synthesis and influencing the production of other bioactive molecules.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Studied for its role in biological systems and potential as a biomarker. Medicine: Investigated for its therapeutic potential in treating various diseases. Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)propanoate: A related ester without the amino group.

  • 2-Amino-3-(4-hydroxyphenyl)propanal: A similar compound with an aldehyde group instead of an ester.

Uniqueness: Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride is unique due to its combination of an amino group and a hydroxyl group on the phenyl ring, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8;/h2-5,9,13H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZSZUCRULLPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-66-2
Record name methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride
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